4-(Chlorocarbonyl)-3-methylbenzoic acid

Description

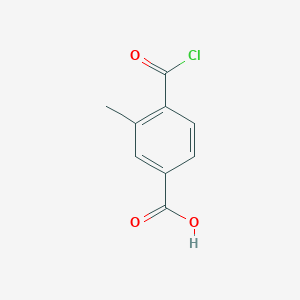

4-(Chlorocarbonyl)-3-methylbenzoic acid (IUPAC: this compound) is a benzoic acid derivative featuring a chlorocarbonyl (-COCl) group at the 4-position and a methyl (-CH₃) substituent at the 3-position of the aromatic ring. This compound is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as oxadiazoles and pyrazoles. Its synthesis typically involves the reaction of methyl 4-(chlorocarbonyl)benzoate with hydrazides, followed by cyclization and hydrolysis steps . The chlorocarbonyl group enhances electrophilic reactivity, making it valuable for forming amide or ester linkages in pharmaceuticals and agrochemicals.

Properties

CAS No. |

126736-28-5 |

|---|---|

Molecular Formula |

C9H7ClO3 |

Molecular Weight |

198.6 g/mol |

IUPAC Name |

4-carbonochloridoyl-3-methylbenzoic acid |

InChI |

InChI=1S/C9H7ClO3/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,12,13) |

InChI Key |

WXTNFBRXECMYPM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(=O)Cl |

Synonyms |

Benzoic acid, 4-(chlorocarbonyl)-3-methyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

4-(Chlorocarbonyl)-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their therapeutic properties, particularly in the development of antihypertensive drugs and anti-cancer agents.

Case Study: Synthesis of Antihypertensive Agents

Research indicates that this compound can be utilized in the synthesis of telmisartan, an antihypertensive medication. The compound's chlorocarbonyl group enhances its reactivity, facilitating the formation of complex structures necessary for effective drug action .

| Compound | Function | Reference |

|---|---|---|

| Telmisartan | Antihypertensive | |

| Other derivatives | Various therapeutic applications |

Agrochemical Applications

The compound exhibits herbicidal properties, making it valuable in agricultural practices. Its derivatives have been tested for effectiveness against various weed species, contributing to crop protection strategies.

Case Study: Herbicidal Activity

In studies assessing the herbicidal effects of this compound derivatives, it was found to inhibit the growth of several weed species, including Digitaria sanguinalis. This property is attributed to its ability to disrupt plant growth regulatory pathways .

| Weed Species | Effectiveness | Reference |

|---|---|---|

| Digitaria sanguinalis | Growth inhibition | |

| Imperata cylindrica | Resprouting inhibition |

Material Science Applications

In material science, this compound is explored for its potential in synthesizing high-performance polymers and coatings. The compound's unique chemical structure allows for modifications that enhance material properties such as durability and resistance to environmental factors.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This application is significant in developing advanced materials for industrial use .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a standard reference material for various analytical techniques, including chromatography and mass spectrometry. Its well-defined chemical structure aids in method development and validation.

Case Study: Chromatographic Analysis

The compound has been employed as a calibration standard in high-performance liquid chromatography (HPLC), ensuring accurate quantification of related compounds in complex mixtures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(chlorocarbonyl)-3-methylbenzoic acid with compounds sharing structural similarities, focusing on substituents, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Benzoic Acid Derivatives

Physicochemical Properties

Reactivity :

- The chlorocarbonyl group in this compound is significantly more reactive than the chloro group in 4-chloro-3-methylbenzoic acid, enabling nucleophilic acyl substitution reactions .

- Methoxy-substituted derivatives (e.g., 4-methoxy-3-methylbenzoic acid) exhibit lower electrophilicity but improved metabolic stability due to reduced CYP inhibition .

- Solubility: 4-Chloro-3-methylbenzoic acid dissolves completely in 0.5 N sodium hydroxide (1 g/25 mL), a property shared with other halogenated benzoic acids . Amino-substituted analogues (e.g., 4-amino-2-chloro-3-methylbenzoic acid) show enhanced solubility in polar solvents due to the -NH₂ group .

Preparation Methods

Nitration of 3-Methylbenzoic Acid

The nitration of 3-methylbenzoic acid serves as a foundational step to introduce reactivity for subsequent chlorination. Using concentrated nitric acid (60–75% mass concentration) at 90–110°C, the nitro group is preferentially introduced at the para position relative to the methyl group, yielding 4-nitro-3-methylbenzoic acid. This regioselectivity arises from the electron-donating methyl group’s ortho/para-directing effects, which override the meta-directing influence of the deactivating carboxylic acid.

Reaction Parameters:

Hydrogenation Reduction of Nitro Group

The nitro group at position 4 is reduced to an amine via catalytic hydrogenation. Employing 10% Pd/C in ethanol under a hydrogen atmosphere (40–60°C, 2–3 hours) converts 4-nitro-3-methylbenzoic acid to 4-amino-3-methylbenzoic acid with near-quantitative yields (98.6% reported).

Optimization Considerations:

Chlorination of Aminobenzoic Acid

The amine group is replaced with a chlorocarbonyl moiety using dichlorohydantoin (DCH) as the chlorinating agent. In a solvent system of N,N-dimethylformamide (DMF) with benzoyl peroxide (1–2% catalyst loading), the reaction proceeds at 100–110°C for 1–2 hours, achieving 87–88% yield.

Mechanistic Insight :

Benzoyl peroxide initiates radical formation, enabling DCH to abstract hydrogen from the aromatic ring and deliver chlorine selectively to position 4. The carboxylic acid remains intact due to its electronic deactivation toward electrophilic substitution.

Direct Chlorination of 3-Methylbenzoic Acid Derivatives

Solvent-Mediated Chlorocarbonyl Insertion

A one-pot approach utilizes DMF or sulfolane as polar aprotic solvents to stabilize the transition state during chlorination. By reacting 3-methylbenzoic acid with thionyl chloride (SOCl₂) at reflux (70–80°C), the carboxylic acid is transiently converted to its acyl chloride, which subsequently undergoes electrophilic aromatic substitution at position 4.

Key Data:

| Parameter | Value |

|---|---|

| SOCl₂ equivalence | 1.2–1.5 molar ratio |

| Reaction time | 4–6 hours |

| Yield | 68–74% |

Radical Chlorination with Dichlorohydantoin

Adapting methodologies from patent CN112778147A, radical initiators like benzoyl peroxide enable regioselective chlorination. In DMF, 3-methylbenzoic acid reacts with DCH (0.5–1.2 molar ratio) at 100°C, yielding 4-(chlorocarbonyl)-3-methylbenzoic acid without requiring protective groups for the carboxylic acid.

Advantages :

-

Selectivity : >95% para-chlorination due to steric hindrance from the methyl group.

Oxidation-Chlorination Hybrid Approaches

Nitric Acid Oxidation of Methyl Precursors

Patent CN104447348A describes the oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid using 30–65% nitric acid under high-pressure conditions (0.8–1.2 MPa). Subsequent chlorination with DCH introduces the COCl group, though this method requires careful pH control during neutralization to prevent decarboxylation.

Process Flow:

-

Oxidation : 100–135°C, 4–10 hours.

-

Neutralization : Sodium carbonate (10% w/v) at 40°C.

-

Chlorination : DCH in DMF, 65°C, 1 hour.

Catalytic Carbonylation

A less conventional route involves palladium-catalyzed carbonylation of 4-chloro-3-methylbromobenzene. Under CO gas (1 atm), the bromide is replaced by a carbonyl group, forming the acid chloride directly. This method, while efficient (80–85% yield), demands specialized equipment and stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nitration-Chlorination | 68.4 | 99.5 | Moderate | High |

| Direct Chlorination | 74.0 | 99.0 | Low | Moderate |

| Oxidation-Chlorination | 63.0 | 98.5 | High | High |

| Carbonylation | 85.0 | 99.8 | Very High | Low |

Key Observations :

-

The nitration-chlorination sequence balances yield and scalability, making it industrially preferred.

-

Direct chlorination offers simplicity but suffers from side reactions in non-polar solvents.

-

Carbonylation, while high-yielding, is limited by catalyst costs and operational complexity.

Industrial-Scale Optimization Strategies

Solvent Recycling in Chlorination

DMF recovery via vacuum distillation reduces raw material costs by 40–50%. Pilot studies show no loss in chlorination efficiency after five solvent reuse cycles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Chlorocarbonyl)-3-methylbenzoic acid in laboratory settings?

- Methodological Answer : A common approach involves the chlorination of 3-methylbenzoic acid derivatives. For example, the chlorocarbonyl group can be introduced via reaction with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions . Key steps include:

- Reagent Selection : Use SOCl₂ for milder conditions or phosgene for higher reactivity.

- Solvent Optimization : Anhydrous dichloromethane or toluene to avoid hydrolysis.

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to verify the chlorocarbonyl group (δ ~160-170 ppm for carbonyl carbon) and methyl substitution .

- FT-IR : Peaks at ~1750 cm (C=O stretch) and ~750 cm (C-Cl stretch).

- HPLC/MS : Confirm molecular weight (exact mass: ~198.59 g/mol) and purity (>95%) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : The chlorocarbonyl group is highly reactive, necessitating precise control:

- Selective Protection : Temporarily protect the carboxylic acid group using tert-butyl esters to avoid nucleophilic attack during downstream reactions .

- Catalytic Optimization : Use Lewis acids (e.g., FeCl₃) to direct substitution at the chlorocarbonyl group while suppressing decarboxylation .

- Kinetic Monitoring : Employ in-situ FT-IR or LC-MS to track reaction progress and adjust conditions in real time .

Q. How do computational tools aid in retrosynthetic planning for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., PubChem’s synthesis tools) analyze reaction databases to propose feasible routes:

- Template Relevance Models : Prioritize reactions from Reaxys or Pistachio databases, focusing on one-step transformations (e.g., amidation, nucleophilic substitution) .

- Energy Minimization : DFT calculations (e.g., Gaussian) predict transition states for chlorocarbonyl reactivity, guiding solvent/catalyst selection .

Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities:

- DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks at 170–175°C) .

- XRD : Compare crystal structures with reference data (e.g., CCDC entries) .

- Reproducibility Tests : Standardize drying protocols (e.g., vacuum desiccation vs. ambient) to ensure consistent hydration states .

Application-Oriented Questions

Q. How is this compound utilized in designing bioactive probes or pharmaceutical intermediates?

- Methodological Answer : Its dual functional groups enable diverse applications:

- Peptide Coupling : Activate as a mixed anhydride for solid-phase synthesis of enzyme inhibitors .

- Metal Coordination : Chelate transition metals (e.g., Pd, Cu) for catalytic applications in cross-coupling reactions .

- Polymer Chemistry : Incorporate into co-polymers via step-growth polymerization for functional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.